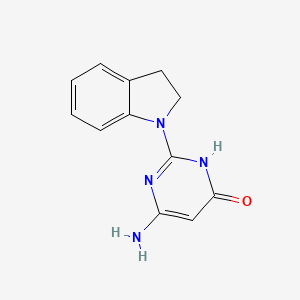

6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one

Übersicht

Beschreibung

6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features both pyrimidine and indole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one typically involves the following steps:

Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amidines with β-dicarbonyl compounds under acidic or basic conditions.

Indole Attachment: The indole moiety can be introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks the electrophilic carbon of the pyrimidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenated reagents and strong bases like sodium hydride can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of 6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer progression, thus representing potential therapeutic agents against various cancers. The structure-activity relationship (SAR) studies reveal that modifications at specific positions can enhance their efficacy against cancer cells .

2. Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. It has been noted that certain derivatives can selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. This selectivity suggests its utility in developing new anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Neuroprotective Effects

There is growing interest in the neuroprotective potential of this compound and its derivatives. Preliminary studies suggest that it may help mitigate neurodegenerative conditions by modulating pathways associated with oxidative stress and inflammation in neuronal cells .

Biochemical Applications

1. Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases. For example, it has shown potential as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in cell death and inflammation pathways .

2. Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the mechanism of action at the molecular level, aiding in the rational design of more potent derivatives .

Material Science Applications

1. Synthesis of Novel Materials

The compound serves as a versatile building block in synthetic chemistry for creating new materials with tailored properties. Its ability to undergo various chemical transformations makes it suitable for developing polymers and other advanced materials .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their anticancer activity against different cancer cell lines. The most potent derivative exhibited IC50 values significantly lower than those of established chemotherapeutic agents, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of the compound demonstrated that it effectively reduced pro-inflammatory cytokines in vitro. The results suggested that the compound could be developed into a therapeutic agent for treating chronic inflammatory diseases .

Wirkmechanismus

The mechanism of action of 6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets:

Molecular Targets: These may include enzymes, receptors, or nucleic acids.

Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA, affecting gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-amino-2-(1H-indol-3-yl)pyrimidin-4(3H)-one: Similar structure but with a different indole attachment point.

6-amino-2-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-4(3H)-one: Contains a pyrrolo-pyridine moiety instead of indole.

Uniqueness

6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one is unique due to its specific indole attachment, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biologische Aktivität

6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that combines indole and pyrimidine structures, which may impart unique biological activities. Its molecular formula is CHNO, and it has garnered attention in medicinal chemistry for potential applications in treating various diseases, particularly cancer and infectious diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound may modulate signaling pathways, inhibit enzyme activities, or bind to DNA/RNA, thereby affecting gene expression and cellular functions .

Antimicrobial Properties

Recent studies have highlighted the compound's potential antibacterial activity against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) indicating significant antibacterial potency .

Anticancer Activity

The compound's structural features suggest it may act as a lead compound in developing anticancer drugs. Its ability to inhibit cancer cell proliferation has been explored in several studies. For example, derivatives of similar indole-based compounds have demonstrated cytotoxic effects against different cancer cell lines .

Other Biological Activities

In addition to its antibacterial and anticancer properties, this compound may possess other biological activities such as anti-inflammatory and antioxidant effects. These activities could further broaden its therapeutic applications in treating diseases characterized by oxidative stress and inflammation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-amino-2-(1H-indol-3-yl)pyrimidin-4(3H)-one | Indole attached at a different position | Antibacterial and anticancer properties |

| 6-amino-2-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-4(3H)-one | Pyrrolo-pyridine moiety | Potentially similar but distinct biological activities |

The unique indole attachment in this compound differentiates it from other analogs, potentially conferring distinct biological activities that warrant further investigation .

Study on Antibacterial Activity

A study conducted on various indole derivatives demonstrated that this compound exhibited significant antibacterial activity against MRSA strains. The research indicated that the compound's MIC values were notably low compared to standard antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial infections .

Anticancer Efficacy Research

In another study focusing on the anticancer properties of indole-based compounds, researchers found that derivatives similar to this compound showed promising results in inhibiting the growth of various cancer cell lines. The study emphasized the importance of structural modifications in enhancing the efficacy of these compounds against cancer cells .

Eigenschaften

IUPAC Name |

4-amino-2-(2,3-dihydroindol-1-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c13-10-7-11(17)15-12(14-10)16-6-5-8-3-1-2-4-9(8)16/h1-4,7H,5-6H2,(H3,13,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPRPPCTZQISAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NC(=CC(=O)N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.